1-Ethyl-4-Nitrosobenzene
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Overview
Description
1-Ethyl-4-Nitrosobenzene is an organic compound with the molecular formula C8H9NO. It is a derivative of benzene, where an ethyl group and a nitroso group are substituted at the para positions. This compound is known for its distinctive green color in its monomeric form and its tendency to dimerize, forming a pale yellow solid.
Preparation Methods
1-Ethyl-4-Nitrosobenzene can be synthesized through various methods:
Oxidation of 4-Ethylaniline: One common method involves the oxidation of 4-ethylaniline using Oxone (potassium peroxymonosulfate) in dichloromethane and water under nitrogen atmosphere.
Reduction of Nitro Precursors: Another approach is the reduction of nitro precursors, although this method is less commonly used for nitroso compounds due to the instability of intermediates.
Chemical Reactions Analysis
1-Ethyl-4-Nitrosobenzene undergoes several types of chemical reactions:
Reduction: It can be reduced to 4-ethylaniline using hydrogenation catalysts such as palladium on carbon.
Electrophilic Substitution: The nitroso group can participate in electrophilic aromatic substitution reactions, although it is a deactivating group and thus reduces the reactivity of the benzene ring.
Dimerization: In the solid state, this compound tends to dimerize, forming azobenzene dioxide derivatives.
Scientific Research Applications
1-Ethyl-4-Nitrosobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it useful in the development of functional materials, such as photoresponsive materials.
Biological Studies: It is used in studies involving nitroso compounds and their biological activities, particularly in understanding their interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-Nitrosobenzene involves its interaction with nucleophiles and electrophiles. The nitroso group can undergo reduction to form aniline derivatives or participate in electrophilic aromatic substitution reactions. The compound’s effects are mediated through its ability to donate or withdraw electrons, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
1-Ethyl-4-Nitrosobenzene can be compared with other nitroso and nitrobenzene derivatives:
Nitrosobenzene: Similar to this compound, nitrosobenzene also undergoes dimerization and reduction reactions.
4-Ethylnitrobenzene: This compound is a precursor to this compound and shares similar properties but lacks the nitroso group’s unique reactivity.
Properties
CAS No. |
22955-65-3 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-ethyl-4-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
KCHPFWUVGLYERY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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